Ethyl 7-fluoroisoquinoline-3-carboxylate
Description
Ethyl 7-fluoroisoquinoline-3-carboxylate is a fluorinated isoquinoline derivative with the molecular formula C₁₂H₁₀FNO₂ (CAS: 352521-50-7). Its structure features a fluorine atom at the 7-position of the isoquinoline core and an ethyl ester group at the 3-position. The compound’s SMILES notation is CCOC(=O)C₁=CN=C₂C=C(C=CC₂=C₁)F, and its InChIKey is HWMLJKYHBJTLSL-UHFFFAOYSA-N .
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 7-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
OYFPGAPSUXDOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoroisoquinoline-3-carboxylate typically involves the reaction of 7-fluoroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 7-fluoroisoquinoline-3-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6 M HCl, dioxane/water, reflux | 7-Fluoroisoquinoline-3-carboxylic acid | 31.7% |
The carboxylic acid derivative can subsequently participate in acid-base reactions or form salts (e.g., hydrochloride).
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles like amines, enabling the synthesis of amides. For example, aminolysis with primary amines produces 1-aminoisoquinoline derivatives:
python# Example reaction pathway for aminolysis Ethyl 7-fluoroisoquinoline-3-carboxylate + R-NH₂ → 7-Fluoro-3-(R-carbamoyl)isoquinoline + EtOH
This reaction is catalyzed by Cu(acac)₂ and DBU at 85°C, yielding light yellow solids with ~60% efficiency .
Electrophilic Aromatic Substitution (EAS)
The isoquinoline ring undergoes EAS at positions activated by electron-withdrawing groups. The fluorine atom at C7 directs incoming electrophiles to meta/para positions relative to itself.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 7-Fluoro-5-nitroisoquinoline-3-carboxylate | N/A | † |
†Predicted based on analogous isoquinoline reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at C7 can participate in SNAr under strongly basic conditions, though reactivity is moderate due to fluorine’s poor leaving-group ability.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, DMF, 120°C | Microwave irradiation | 7-Azidoisoquinoline-3-carboxylate | N/A | ‡ |
‡Theoretical pathway suggested by structural analogs.
Cyclization and Heterocycle Formation
The compound serves as a precursor in multicomponent reactions. For example, reacting with 2-formylbenzonitrile and 2-isocyanoacetate under Cu(acac)₂ catalysis forms polycyclic derivatives :
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| 2-Formylbenzonitrile + 2-isocyanoacetate | Cu(acac)₂ | Ethyl 1-amino-7-fluoroisoquinoline-3-carboxylate | 60% |
Functional Group Interconversion
The ester group can be converted to other derivatives:
-
Transesterification : Methanol/H₂SO₄ yields methyl esters.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol.
Biological Activity and Pharmacological Modifications
While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity. For example, hydrolysis to 7-fluoroisoquinoline-3-carboxylic acid enables salt formation (e.g., hydrochloride), enhancing solubility for drug formulation.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 7-fluoroisoquinoline-3-carboxylate can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing starting materials like substituted anilines and acetic anhydride under specific conditions to yield the desired compound.
- Fluorination Techniques : Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the 7-position of the isoquinoline ring.
Biological Activities
This compound exhibits a range of biological activities that have been the subject of extensive research:
- Antimicrobial Activity : Preliminary studies indicate that isoquinoline derivatives can inhibit bacterial growth. This compound has shown potential against various bacterial strains, although specific data is limited.
- Anticancer Properties : Research suggests that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through modulation of protein kinase activity. The unique structure of this compound may enhance its efficacy in targeting cancer cells.
- Mechanism of Action : The mechanism typically involves interaction with specific enzymes or receptors, where the fluorine enhances binding affinity and selectivity, potentially leading to improved therapeutic outcomes.
Pharmaceutical Applications
This compound is being explored for its potential in drug development:
- Drug Design : Its structural characteristics make it suitable for designing novel pharmaceuticals aimed at treating infectious diseases and cancer.
- Preclinical Studies : Ongoing research focuses on evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
- A study published in Pharmaceutical Chemistry evaluated a series of fluorinated isoquinolines for their antimicrobial properties, demonstrating significant activity against Gram-positive bacteria .
- Another investigation focused on the anticancer effects of isoquinoline derivatives, revealing that compounds with similar structures could effectively inhibit cell proliferation in vitro .
Mechanism of Action
The mechanism of action of Ethyl 7-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR compared to chloro or methyl groups .
- Bioactivity: Fluorine at position 7 may enhance antimicrobial activity, as seen in fluoroquinolone derivatives like ciprofloxacin .
Ester Group Modifications
The ester group’s alkyl chain impacts solubility and metabolic stability:
Key Observations :
- Lipophilicity : Larger ester groups (e.g., isopropyl) increase LogP, reducing aqueous solubility but improving membrane permeability .
- Synthetic Utility : Methyl esters are often hydrolyzed to carboxylic acids for further functionalization .
Additional Functional Groups
Introducing groups like hydroxy or nitro alters reactivity and crystal packing:
Biological Activity
Ethyl 7-fluoroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 7-position of the isoquinoline ring, which can influence its biological activity. The carboxylate group enhances solubility and may play a role in receptor binding.
Biological Activity Overview
- Antiviral Activity : Recent studies have highlighted the compound's potential as an inhibitor of viral enzymes. For instance, it has been evaluated for its inhibitory effects on the SARS-CoV-2 3CLpro enzyme, showing promising IC50 values comparable to established antiviral agents like Remdesivir .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. SAR studies indicate that modifications to the isoquinoline structure can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : this compound has shown efficacy in inhibiting cancer cell proliferation. For example, it exhibited significant anti-proliferative effects against ovarian cancer cell lines, with GI50 values indicating its potential as a broad-spectrum anticancer agent .
- Mechanisms of Action : The mechanisms underlying its biological activities include enzyme inhibition and disruption of cellular signaling pathways. For example, it has been implicated in inhibiting protein kinases involved in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Key findings from SAR studies include:
- Fluorine Substitution : The introduction of fluorine at the 7-position enhances lipophilicity and may improve binding affinity to target enzymes.
- Carboxylate Group : The presence of a carboxylate moiety is crucial for solubility and interaction with biological targets.
- Variations in Substituents : Different substituents on the isoquinoline ring can significantly alter biological activity, suggesting that careful modification can lead to compounds with improved therapeutic profiles .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 3CLpro | IC50 = 250 nM | |
| Antimicrobial | Various Bacteria | MIC = 6.25–25 μg/mL | |
| Anticancer | SKOV-3 Cell Line | GI50 = 38 μM |
Case Studies
- Antiviral Efficacy : In a study evaluating several compounds for SARS-CoV-2 inhibition, this compound showed an IC50 value that places it among effective inhibitors, suggesting potential for further development as an antiviral agent .
- Anticancer Activity : A series of experiments conducted on various ovarian cancer cell lines demonstrated that this compound not only inhibited cell growth but also showed selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .
Q & A
Q. What are the key synthetic pathways for Ethyl 7-fluoroisoquinoline-3-carboxylate and its derivatives?
The compound is typically synthesized via the Gould-Jacobs reaction under microwave-assisted conditions using aluminum metal as a catalyst, starting from precursors like 3-chloro-4-fluoroaniline . Derivatives are often prepared through regioselective ethylation or propargylation, followed by click chemistry (e.g., Sharpless conditions for triazole formation) . Reaction conditions, such as solvent choice (DMSO) and additives (Bu4NI), critically influence product ratios and regioselectivity .
Q. How is structural elucidation performed for this compound derivatives?
Structural confirmation relies on a combination of MS, <sup>1</sup>H NMR, IR spectroscopy, and elemental analysis . For crystallographic studies, single-crystal X-ray diffraction is employed to resolve intermolecular interactions (e.g., C—H⋯O/Cl hydrogen bonds) and packing arrangements .
Q. What purification methods are recommended for isolating this compound?
Column chromatography (silica gel) is standard for separating by-products like Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate . Recrystallization from ethanol or DMSO is used for high-purity isolation, with purity verified via HPLC or LC-MS .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during ethylation of this compound?
Ethylation in DMSO with Bu4NI favors N-ethylation over O-ethylation due to solvent polarity and iodide’s nucleophilic assistance. Without Bu4NI, competing pathways yield mixed products, requiring careful optimization of temperature and solvent . Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or LC-MS monitoring .
Q. What strategies mitigate by-product formation during fluoroquinolone derivative synthesis?
By-products like tricyclic fluoroquinolones arise from unintended cyclization or decarboxylation. Mitigation includes:
Q. How can computational methods predict the antimicrobial activity of this compound analogs?
Molecular docking (e.g., with DNA gyrase or topoisomerase IV) and QSAR modeling correlate structural features (e.g., logP, H-bond donors) with activity. Substituents like triazole rings enhance bacterial target binding, as shown in studies of N-triazolo methyl derivatives . Experimental validation via MIC assays against Gram-positive/-negative strains is essential .
Q. What analytical techniques resolve contradictions in reported crystal structures of fluoroquinolone derivatives?
Discrepancies in hydrogen bonding or packing motifs (e.g., C—H⋯O vs. C—H⋯Cl interactions) are resolved through:
- High-resolution X-ray diffraction (≤1.0 Å resolution).
- Hirshfeld surface analysis to quantify intermolecular contacts.
- Comparative studies of polymorphs under varying crystallization conditions .
Methodological Challenges
Q. What are the limitations of microwave-assisted synthesis for scaling up this compound production?
While microwave synthesis reduces reaction times (e.g., Gould-Jacobs reaction from hours to minutes), scalability is constrained by:
Q. How does solvent choice impact the stability of this compound during storage?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester group against hydrolysis, while protic solvents (e.g., ethanol) accelerate degradation. Long-term stability studies under controlled humidity (≤40% RH) and temperature (4°C) are recommended, with degradation tracked via <sup>19</sup>F NMR .
Applications in Drug Development
Q. What structural modifications enhance the bioavailability of this compound-based antibiotics?
- Ester-to-acid conversion : Hydrolysis of the ethyl ester to the carboxylic acid improves water solubility (e.g., prulifloxacin prodrug design) .
- Cyclopropyl substitution : Enhances membrane permeability and target affinity, as seen in ciprofloxacin analogs .
- Triazole incorporation : Increases metabolic stability and reduces plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
